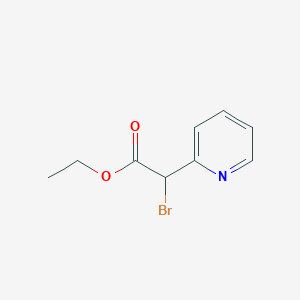

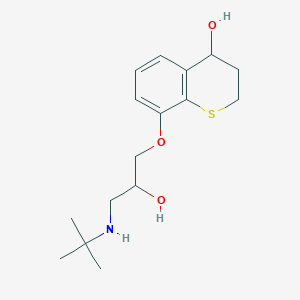

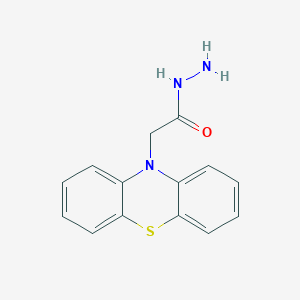

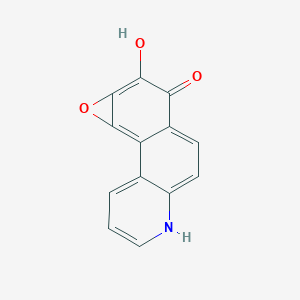

2-(10H-phenothiazin-10-yl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)acetohydrazide, are known for their broad spectrum of chemical and biological activities. These compounds are synthesized from phenothiazine and have been studied for various applications, although primarily in the context of their anticancer and antibacterial properties, as well as their role in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves reactions with chloroacetonitrile, sodium azide, and hydrazine hydrate among other reagents. Ahmed et al. (2018) discuss the synthesis of similar phenothiazine derivatives, detailing reactions that lead to various products including tetrazoles and acetimidohydrazides, which are related to the structure of 2-(10H-phenothiazin-10-yl)acetohydrazide (Ahmed et al., 2018).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been elucidated through various spectroscopic methods including IR, NMR, and mass spectrometry. For example, the cocrystal structure involving similar phenothiazine molecules has been detailed, showcasing the molecular configurations and isomeric forms (Nikulin et al., 2008).

Chemical Reactions and Properties

Phenothiazine compounds undergo various chemical reactions, forming different functional groups and derivatives. These reactions can include alkylation, acylation, and condensation, leading to a diverse range of products with different chemical properties and biological activities. Sharma et al. (2015) provide insight into the crystal structure and bonding types, reflecting on the compound's reactivity and interaction mechanisms (Sharma et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation of Phenothiazine Derivatives

Phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)acetohydrazide, have been synthesized and evaluated for their anticancer properties. A study by Ahmed, Ebead, Afifi, and Abdel-Rahman (2018) reported that these compounds demonstrate high activity against the breast cancer cell line (MCF7) (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Antibacterial and Antioxidant Studies of Phenothiazine Derivatives

Venkatesan, Satyanarayana, Mohanapriya, Khora, and Sivakumar (2015) synthesized a series of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide through condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. These compounds were evaluated for their antibacterial and in vitro antioxidant activities, showing potential in these fields (Venkatesan, Satyanarayana, Mohanapriya, Khora, & Sivakumar, 2015).

Antimicrobial and Antitubercular Properties

Rajasekaran and Devi (2012) synthesized novel phenothiazine derivatives and evaluated them for their antimicrobial, antitubercular, antioxidant, and anticancer activities. They found that these compounds showed moderate to significant anti-bacterial and anti-fungal activity, with some exhibiting good antioxidant activity (Rajasekaran & Devi, 2012).

Electroactive Hydrazones Derived from Phenothiazine

Bieliauskas et al. (2012) synthesized electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3′-bispropenals. These compounds act as effective hole transporting materials, highlighting their potential in electronic applications (Bieliauskas et al., 2012).

Synthesis and Structural Investigations of Phenothiazine Derivatives

Gaina et al. (2012) conducted synthesis and structural investigations on novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives, showing fluorescence properties. They demonstrated significant daylight fluorescence with large Stokes shifts, indicating potential in photophysical applications (Gaina et al., 2012).

Synthesis and Antitubercular Activity

Makwane and Dua (2018) synthesized a series of phenothiazine derivatives and evaluated their antitubercular activity against M. tuberculosis H37 Rv, highlighting the potential use of these compounds in the treatment of tuberculosis (Makwane & Dua, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-phenothiazin-10-ylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGWSYPHEPMOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384649 |

Source

|

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(10H-phenothiazin-10-yl)acetohydrazide | |

CAS RN |

125096-15-3 |

Source

|

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)